molecular formula C10H15NO B12967276 3-(1-Aminopropyl)-5-methylphenol

3-(1-Aminopropyl)-5-methylphenol

Cat. No.: B12967276
M. Wt: 165.23 g/mol
InChI Key: CAPOLJSTTMGZOQ-UHFFFAOYSA-N
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Description

3-(1-Aminopropyl)-5-methylphenol is a substituted phenolic compound offered as a high-purity raw material for research and development purposes. This chemical is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Based on its molecular structure, which features both a phenolic hydroxyl group and an aminopropyl side chain, this compound is of significant interest in organic and medicinal chemistry as a versatile synthetic intermediate . Researchers may utilize it in the design and synthesis of novel bioactive molecules. The phenolic scaffold is common in many natural products and pharmaceuticals, known for properties such as antioxidant activity through free radical scavenging and metal ion chelation . The incorporated primary amine group greatly expands its utility, allowing for further functionalization via amide bond formation or Schiff base reactions, making it a valuable building block for constructing compound libraries. Primary research applications likely include its use as a precursor in the development of potential pharmacological agents, where its structure could contribute to interactions with various enzyme systems. Handle with care, using appropriate personal protective equipment (PPE), and refer to the safety data sheet for detailed handling and disposal information.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-(1-aminopropyl)-5-methylphenol

InChI

InChI=1S/C10H15NO/c1-3-10(11)8-4-7(2)5-9(12)6-8/h4-6,10,12H,3,11H2,1-2H3

InChI Key

CAPOLJSTTMGZOQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC(=C1)C)O)N

Origin of Product

United States

Preparation Methods

Reductive Amination and Hydrogenation Approaches

One common approach involves starting from acetophenone derivatives, which are functionalized to introduce the aminopropyl group via reductive amination or catalytic hydrogenation.

  • Example Method: Acetophenone is reacted with paraformaldehyde and methylamine under controlled hydrogen pressure (0.7–1.0 MPa) and temperature (30–70 °C) with stirring. The reaction proceeds via formation of an imine intermediate, which is then hydrogenated to yield the amino alcohol hydrochloride salt. Subsequent pH adjustment and extraction with ethyl acetate afford the crude product, which is purified by recrystallization.

  • Yields and Purity: Reported yields range from 48% to 70%, with purity between 93% and 98% depending on the specific conditions and recrystallization solvents used.

Embodiment Yield (%) Purity (%)
1 52 96
2 65 96
3 70 98
4 68 96
5 55 95
6 48 93
7 50 94

This method benefits from relatively mild conditions and straightforward purification steps.

Claisen Condensation Followed by Reduction

Another sophisticated method involves a multi-step sequence:

  • Step 1: Claisen condensation of acetophenone with ethyl formate to form benzoylacetaldehyde sodium salt.
  • Step 2: Condensation of this salt with methylamine hydrochloride to produce 1-phenyl-3-methylamino-1-propen-1-one.
  • Step 3: Reduction of the propenone intermediate with sodium borohydride in glacial acetic acid to yield 3-(methylamino)-1-phenyl-1-propanol, a close analog to the target compound.

This method is notable for using a single reduction step, improving efficiency and selectivity. The reduction temperature is carefully controlled between 1–15 °C to optimize yield and purity. Post-reduction, the product solution is neutralized with sodium hydroxide, extracted with ethyl acetate, and solvent evaporated to isolate the product.

  • Advantages: This approach allows for precise control over stereochemistry and functional group placement, and avoids multiple reduction steps common in other methods.

  • Purification: The crude product is purified by filtration, washing, and drying, with typical yields around 55% for related compounds.

Catalytic Hydrogenation with Controlled pH and Extraction

Hydrogenation under controlled pressure and temperature with continuous hydrogen feed is used to reduce imine or ketone intermediates to the amino alcohol. The reaction mixture is then basified (pH 11–12) using potassium hydroxide or sodium hydroxide, followed by extraction with ethyl acetate and vacuum distillation to isolate the crude product. Recrystallization from solvents such as hexanaphthene improves purity.

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Purity (%) Notes
Reductive amination/hydrogenation Acetophenone, paraformaldehyde, methylamine H2 pressure 0.7–1.0 MPa, 30–70 °C, KOH/NaOH pH adjustment 48–70 93–98 Simple, scalable, requires hydrogenation setup
Claisen condensation + reduction Acetophenone, ethyl formate, methylamine hydrochloride NaBH4 reduction in acetic acid, 1–15 °C, NaOH neutralization ~55 High Single reduction step, precise control
Catalytic hydrogenation + extraction Imine or ketone intermediates Continuous H2 feed, pH 11–12, ethyl acetate extraction 50–68 94–96 Requires careful pH control and solvent handling

Research Findings and Notes

  • The reductive amination method is widely used due to its operational simplicity and relatively high yields. However, it requires hydrogenation equipment and careful control of reaction parameters to avoid over-reduction or side reactions.

  • The Claisen condensation route offers a more controlled synthetic pathway with fewer steps involving reduction, which can be advantageous for stereochemical purity and scale-up.

  • Extraction and purification steps are critical to achieving high purity, with ethyl acetate being a preferred solvent for liquid-liquid extraction due to its efficiency and ease of removal.

  • Recrystallization solvents such as hexanaphthene have been reported to improve the purity of the final product significantly.

  • Temperature control during reduction with sodium borohydride is essential to prevent decomposition or side reactions, with low temperatures (1–15 °C) being optimal.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropyl)-5-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Halogenated or nitro-substituted phenols.

Scientific Research Applications

3-(1-Aminopropyl)-5-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminopropyl)-5-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(1-Aminopropyl)-5-methylphenol, emphasizing substituent variations and their implications:

Compound Name Substituents CAS Number Key Properties/Applications Source
This compound 3-(1-aminopropyl), 5-methylphenol Not provided Potential antioxidant, drug conjugation (e.g., risedronate derivatives)
3-(3-Methoxy-5-methylphenoxy)-5-methylphenol 3-(methoxy-phenoxy), 5-methylphenol Not provided Marine-derived; moderate cytotoxicity against cancer cells
2-(2H-Benzotriazol-2-yl)-5-methylphenol 2-(benzotriazolyl), 5-methylphenol 4998-48-5 UV stabilization in polymers
4,4’-Thiobis(2-t-butyl-5-methylphenol) 2-t-butyl, 5-methylphenol with thioether link Not provided Antioxidant in plastics and rubbers
(S)-2-(1-Aminoethyl)-3-methylphenol 2-(1-aminoethyl), 3-methylphenol Not provided Chiral amine-phenol hybrid; potential CNS targeting

Key Observations :

Substituent Position and Bioactivity: The 3-position substitution (e.g., aminopropyl vs. methoxy-phenoxy in ) significantly alters bioactivity. The aminopropyl group in the target compound may enhance solubility or enable covalent conjugation (e.g., risedronate drug delivery systems in ), whereas methoxy-phenoxy groups in marine derivatives correlate with cytotoxicity . 2-position substituents (e.g., benzotriazolyl in ) improve UV resistance but reduce reactivity compared to aminoalkyl chains .

Aminoalkyl Chain Length and Function: The aminopropyl side chain in the target compound provides a longer spacer than the aminoethyl group in (S)-2-(1-aminoethyl)-3-methylphenol (). This may influence binding affinity in biological systems or chelation efficiency .

Industrial Applications: Thioether-linked analogs like 4,4’-Thiobis(2-t-butyl-5-methylphenol) () demonstrate superior thermal stability, making them preferred in polymer stabilization. The target compound’s amine group could offer dual functionality (antioxidant + nucleophilic reactivity) but may lack comparable thermal resilience .

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